molecular formula C6H9NO2 B8600592 2,4,5-trimethyl-4-isoxazolin-3-one CAS No. 932-19-4

2,4,5-trimethyl-4-isoxazolin-3-one

Cat. No.: B8600592
CAS No.: 932-19-4
M. Wt: 127.14 g/mol
InChI Key: OUOWGXOKJZRCFW-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-4-isoxazolin-3-one is an organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. These compounds are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-4-isoxazolin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2,4,5-trimethyl-3-oxobutanoic acid with hydroxylamine hydrochloride in the presence of a base like sodium acetate can yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-4-isoxazolin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various substituted oxazoles.

Scientific Research Applications

2,4,5-trimethyl-4-isoxazolin-3-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-4-isoxazolin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1,2-oxazole: A simpler oxazole derivative with different chemical properties.

    4,5-Dimethyl-1,2-oxazole: Another oxazole compound with variations in its substitution pattern.

Uniqueness

2,4,5-trimethyl-4-isoxazolin-3-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other oxazole derivatives, it may exhibit distinct properties and applications.

Properties

CAS No.

932-19-4

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2,4,5-trimethyl-1,2-oxazol-3-one

InChI

InChI=1S/C6H9NO2/c1-4-5(2)9-7(3)6(4)8/h1-3H3

InChI Key

OUOWGXOKJZRCFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON(C1=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-hydroxy-4,5-dimethylisoxazole (7 g, 62 mmol) in ether (50 mL) was added diazomethane until a persistent yellow colour was obtained. The reaction was stirred for another 30 min at room temperature. The ether was evaporated off and the residue purified by column chromatography on silica gel suing either as eluent. 4 g of the desired material was obtained.
Quantity
7 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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